molecular formula C9H12ClNO B1610528 2-Methylamino-1-phenyl-ethanone hydrochloride CAS No. 23826-47-3

2-Methylamino-1-phenyl-ethanone hydrochloride

Cat. No.: B1610528
CAS No.: 23826-47-3
M. Wt: 185.65 g/mol
InChI Key: LZTWMDUXAADMLF-UHFFFAOYSA-N
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Description

2-Methylamino-1-phenyl-ethanone hydrochloride is a chemical compound with the molecular formula C9H12ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its light yellow solid form and is often used in research and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylamino-1-phenyl-ethanone hydrochloride typically involves the reaction of 2-bromo-1-phenylethanone with methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Reaction Scheme:

  • 2-Bromo-1-phenylethanone + Methylamine → 2-Methylamino-1-phenyl-ethanone
  • 2-Methylamino-1-phenyl-ethanone + HCl → this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and reactors ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methylamino-1-phenyl-ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halides (e.g., NaCl, KBr), Alkoxides (e.g., NaOCH3)

Major Products

    Oxidation: Phenylacetic acid, Benzyl alcohol

    Reduction: 2-Methylamino-1-phenylethanol

    Substitution: 2-Halo-1-phenylethanone derivatives

Scientific Research Applications

2-Methylamino-1-phenyl-ethanone hydrochloride is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methylamino-1-phenyl-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-phenylethanone hydrochloride
  • 2-Methylamino-1-phenylpropan-1-one hydrochloride
  • 2-Methylamino-1-phenylbutan-1-one hydrochloride

Uniqueness

2-Methylamino-1-phenyl-ethanone hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for particular applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(methylamino)-1-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTWMDUXAADMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481937
Record name 2-METHYLAMINO-1-PHENYL-ETHANONE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23826-47-3
Record name 23826-47-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76315
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Record name 2-METHYLAMINO-1-PHENYL-ETHANONE HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylamino-1-phenyl-ethanone hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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